![molecular formula C14H19F2N3O3S B4440611 N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)
N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide (also known as DFP-10825) is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in the treatment of various medical conditions, including cancer, inflammation, and pain. In
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood. However, studies have suggested that DFP-10825 may act by inhibiting the activity of certain enzymes and proteins involved in cancer growth and inflammation. For example, DFP-10825 has been shown to inhibit the activity of the protein kinase B (Akt), which is involved in cancer cell survival and growth. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In animal models, DFP-10825 has been shown to reduce tumor growth and inflammation. Additionally, DFP-10825 has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. However, the long-term effects of DFP-10825 on biochemical and physiological parameters are not fully understood.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages and limitations for lab experiments. One advantage is that DFP-10825 has been shown to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for various medical conditions. Additionally, DFP-10825 has been shown to have low toxicity in animal models. However, one limitation is that the mechanism of action of DFP-10825 is not fully understood, which may limit its potential use as a therapeutic agent. Additionally, further studies are needed to determine the long-term effects of DFP-10825 on biochemical and physiological parameters.
Future Directions
There are several future directions for research on DFP-10825. One direction is to further investigate the mechanism of action of DFP-10825, which may provide insight into its potential therapeutic uses. Additionally, further studies are needed to determine the long-term effects of DFP-10825 on biochemical and physiological parameters. Another direction is to investigate the potential use of DFP-10825 in combination with other therapeutic agents for the treatment of cancer and inflammation. Finally, further studies are needed to determine the potential use of DFP-10825 in clinical trials.
Scientific Research Applications
DFP-10825 has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that DFP-10825 has anti-inflammatory and anti-cancer properties. In particular, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DFP-10825 has been shown to reduce inflammation in animal models of rheumatoid arthritis.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O3S/c1-18(2)23(21,22)19-8-6-10(7-9-19)14(20)17-13-11(15)4-3-5-12(13)16/h3-5,10H,6-9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZREXXAFXGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.